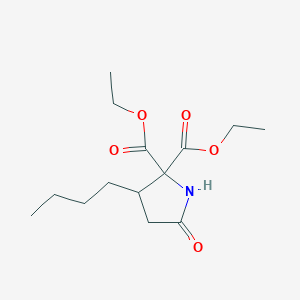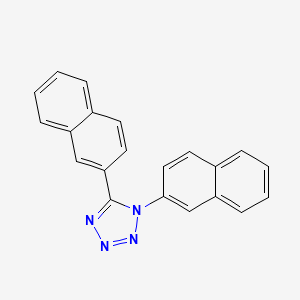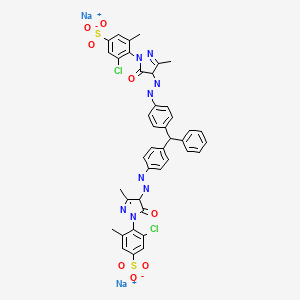![molecular formula C13H11ClN2O2S B14737941 Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- CAS No. 4830-74-4](/img/structure/B14737941.png)
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H11ClN2O2S It is a diazene derivative, characterized by the presence of a diazene group (N=N) bonded to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazene linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through the diazene group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
Azobenzene: Another diazene derivative with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl and methylphenylsulfonyl groups.
p-Phenylazoanisole: Similar diazene structure with different aromatic substituents
Uniqueness
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chlorophenyl and methylphenylsulfonyl groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
4830-74-4 |
|---|---|
分子式 |
C13H11ClN2O2S |
分子量 |
294.76 g/mol |
IUPAC名 |
N-(4-chlorophenyl)imino-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9H,1H3 |
InChIキー |
DOUCSLORECDQCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


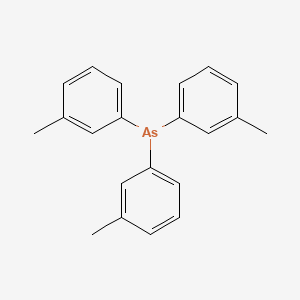


![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
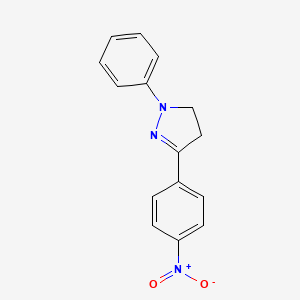
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
